![molecular formula C18H12N2OS B12943748 5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)
5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one is a heterocyclic compound that features a fused imidazole and thiazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one typically involves the reaction of appropriate aldehydes with thiazole derivatives. One common method includes the condensation of benzaldehyde with 3-phenylimidazo[2,1-b]thiazol-6(5H)-one under basic conditions . The reaction is usually carried out in ethanol with a base such as triethylamine to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; bromination using bromine in acetic acid.
Major Products
Oxidation: Benzoyl derivatives.
Reduction: Reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Nitrated or brominated imidazo[2,1-b]thiazole derivatives.
Applications De Recherche Scientifique
5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, particularly against breast cancer cell lines.
Material Science: The unique electronic properties of this compound make it a candidate for use in organic electronics, such as organic photovoltaics and semiconductors.
Biological Studies: It serves as a useful scaffold for the development of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit key enzymes involved in cell proliferation and survival pathways . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Benzylideneamino)thiazol-3-yl-2H-chromen-2-ones: These compounds also feature a thiazole ring and have shown significant biological activity.
Thiazolo[4,5-b]pyridines: These derivatives share a similar thiazole core and are used in drug development for various therapeutic applications.
Uniqueness
5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one stands out due to its fused ring system, which imparts unique electronic properties and enhances its stability. This makes it particularly suitable for applications in organic electronics and as a scaffold for drug development.
Propriétés
Formule moléculaire |
C18H12N2OS |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(5E)-5-benzylidene-3-phenylimidazo[2,1-b][1,3]thiazol-6-one |
InChI |
InChI=1S/C18H12N2OS/c21-17-15(11-13-7-3-1-4-8-13)20-16(12-22-18(20)19-17)14-9-5-2-6-10-14/h1-12H/b15-11+ |
Clé InChI |
ZYYPAAKXJCJVQN-RVDMUPIBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/2\C(=O)N=C3N2C(=CS3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)N=C3N2C(=CS3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12943666.png)
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
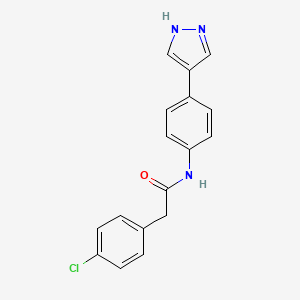
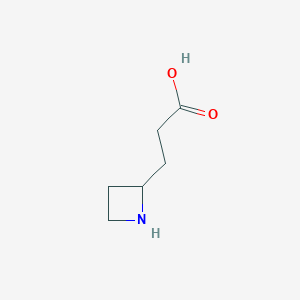
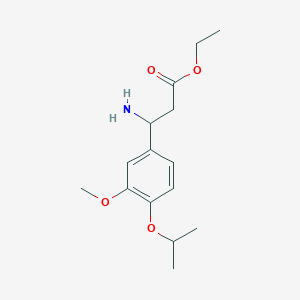

![2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)
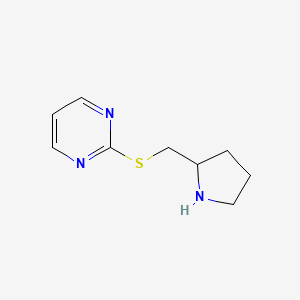

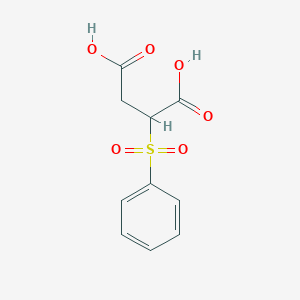
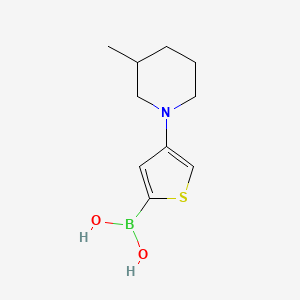


![5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)
